2,4,5,7-Tetranitrocarbazole
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Overview
Description
2,4,5,7-Tetranitrocarbazole is a highly nitrated derivative of carbazole, with the molecular formula C₁₂H₅N₅O₈ and a molecular weight of 347.1968 . This compound is known for its explosive properties and is used in various applications, particularly in the field of pyrotechnics and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,7-Tetranitrocarbazole typically involves the nitration of carbazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the 2,4,5, and 7 positions on the carbazole ring .
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4,5,7-Tetranitrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of partially or fully reduced products.
Substitution: The nitro groups on the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of carbazole.
Reduction Products: Partially or fully reduced carbazole derivatives.
Substitution Products: Carbazole derivatives with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,5,7-Tetranitrocarbazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetranitrocarbazole involves its interaction with molecular targets and pathways within a system. The nitro groups on the carbazole ring play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,3,6,8-Tetranitrocarbazole: Another highly nitrated carbazole derivative with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups on a toluene ring.
Hexanitrostilbene (HNS): A highly nitrated stilbene derivative used in explosive formulations.
Uniqueness of 2,4,5,7-Tetranitrocarbazole: this compound is unique due to its specific nitration pattern on the carbazole ring, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in explosive and pyrotechnic applications .
Properties
CAS No. |
28453-24-9 |
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Molecular Formula |
C12H5N5O8 |
Molecular Weight |
347.20 g/mol |
IUPAC Name |
2,4,5,7-tetranitro-9H-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11(9(3-5)16(22)23)12-8(13-7)2-6(15(20)21)4-10(12)17(24)25/h1-4,13H |
InChI Key |
VSMSIASZXNTHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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